molecular formula C7H12OS B3050043 2,2-Dimethyltetrahydro-4h-thiopyran-4-one CAS No. 2323-13-9

2,2-Dimethyltetrahydro-4h-thiopyran-4-one

Cat. No. B3050043
Key on ui cas rn: 2323-13-9
M. Wt: 144.24 g/mol
InChI Key: QAABZONQGGPNCG-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

The mixture of 6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester and 2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester (42 g) in 10% aq. H2SO4 solution (1000 mL) was heated at reflux for 70 h. Then the mixture was extracted with Et2O (3×300 mL), the combined organic layer was washed with sat. NaHCO3 (120 mL) and brine (120 mL), dried over Na2SO4 and evaporated under vacuum to give the title compound as a white solid (5.3 g, 17.7%, two steps).
Name
6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
17.7%

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:10](=[O:11])[CH2:9][C:8]([CH3:13])([CH3:12])[S:7][CH2:6]1)=O.COC(C1C(=O)CCSC1(C)C)=O>OS(O)(=O)=O>[CH3:12][C:8]1([CH3:13])[CH2:9][C:10](=[O:11])[CH2:5][CH2:6][S:7]1

Inputs

Step One
Name
6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CSC(CC1=O)(C)C
Name
2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
42 g
Type
reactant
Smiles
COC(=O)C1C(SCCC1=O)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 70 h
Duration
70 h
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with Et2O (3×300 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with sat. NaHCO3 (120 mL) and brine (120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(SCCC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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